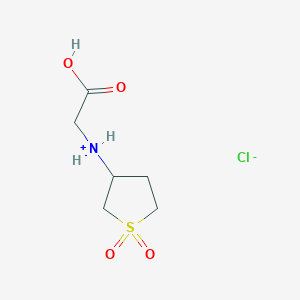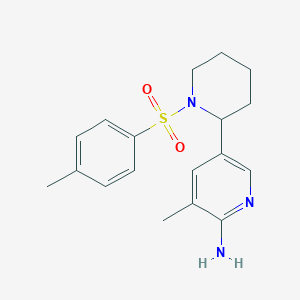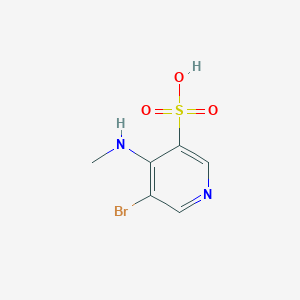
Carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is a chemical compound with a unique structure that includes a thiolane ring, a carboxymethyl group, and an aminium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride typically involves the reaction of a thiolane derivative with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. The carboxymethyl group can interact with amino acid residues, while the thiolane ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl groups.
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl dextran: A dextran derivative with carboxymethyl groups.
Uniqueness
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is unique due to its thiolane ring structure, which is not present in the similar compounds listed above. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12ClNO4S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI Key |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1[NH2+]CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)


![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
